molecular formula C7H3BClF3KN B8020537 Potassium (3-chloro-4-cyanophenyl)trifluoroborate

Potassium (3-chloro-4-cyanophenyl)trifluoroborate

Cat. No.: B8020537
M. Wt: 243.46 g/mol
InChI Key: DSDAJQHAUHPUMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (3-chloro-4-cyanophenyl)trifluoroborate is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is part of the potassium organotrifluoroborate family, which is known for its stability and versatility in various chemical reactions. The compound’s molecular formula is C7H3BClF3KN, and it is often used as a reagent in Suzuki-Miyaura coupling reactions .

Preparation Methods

The synthesis of potassium (3-chloro-4-cyanophenyl)trifluoroborate typically involves the reaction of 3-chloro-4-cyanophenylboronic acid with potassium bifluoride (KHF2). The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The general reaction scheme is as follows:

3-chloro-4-cyanophenylboronic acid+KHF2Potassium (3-chloro-4-cyanophenyl)trifluoroborate\text{3-chloro-4-cyanophenylboronic acid} + \text{KHF}_2 \rightarrow \text{this compound} 3-chloro-4-cyanophenylboronic acid+KHF2​→Potassium (3-chloro-4-cyanophenyl)trifluoroborate

Industrial production methods for this compound are similar but often involve optimization of reaction conditions to increase yield and purity. This may include the use of different solvents, temperatures, and purification techniques .

Chemical Reactions Analysis

Potassium (3-chloro-4-cyanophenyl)trifluoroborate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water. The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Potassium (3-chloro-4-cyanophenyl)trifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: The compound can be used to synthesize biologically active molecules, which are then studied for their potential therapeutic effects.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates, contributing to the development of new drugs.

    Industry: The compound is used in the production of fine chemicals and materials, including polymers and agrochemicals

Mechanism of Action

The mechanism by which potassium (3-chloro-4-cyanophenyl)trifluoroborate exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium(II) complex, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are typically the palladium catalyst and the aryl halide substrate .

Comparison with Similar Compounds

Potassium (3-chloro-4-cyanophenyl)trifluoroborate can be compared with other potassium organotrifluoroborates, such as:

  • Potassium phenyltrifluoroborate
  • Potassium 4-methoxyphenyltrifluoroborate
  • Potassium 4-bromophenyltrifluoroborate

These compounds share similar stability and reactivity profiles but differ in their substituents, which can influence their reactivity and the types of products formed. This compound is unique due to the presence of both chloro and cyano groups, which can provide additional sites for further functionalization and increase its versatility in synthetic applications .

Biological Activity

Potassium (3-chloro-4-cyanophenyl)trifluoroborate is a compound of interest in medicinal chemistry and organic synthesis, particularly noted for its biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

This compound, with the chemical formula C7H4BF3K\text{C}_7\text{H}_4\text{BF}_3\text{K}, is characterized by its trifluoroborate group which enhances its reactivity and stability in various chemical reactions. Its structure includes a chloro and a cyano group, contributing to its unique properties.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its pharmacological potential. Notably, it has been investigated for its role as a selective inhibitor of certain potassium ion channels, which are critical in various physiological processes.

Inhibition of Potassium Channels

  • ROMK Inhibition : Research has shown that derivatives of trifluoroborates can act as potent inhibitors of the renal outer medullary potassium (ROMK) channels. For instance, modifications to the cyano-phenyl ring have led to the identification of compounds with improved selectivity over hERG channels, which are associated with cardiac arrhythmias .
  • Selectivity and Efficacy : In functional assays, compounds derived from potassium trifluoroborates demonstrated significant selectivity for ROMK over other potassium channels. One study reported an 18-fold improvement in selectivity compared to hERG channels, which is crucial for reducing the risk of cardiac side effects .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various substituted phenyl trifluoroborates, including this compound. The synthesized compounds were evaluated for their ability to inhibit cancer cell motility and proliferation. Results indicated that certain derivatives exhibited selective growth inhibition in tumorigenic cell lines without affecting normal cells .

Case Study 2: Mechanistic Studies

Another investigation delved into the mechanistic pathways through which these compounds exert their biological effects. The study highlighted changes in signaling pathways related to cell migration and proliferation, suggesting that this compound could modulate key phosphoproteins involved in cancer progression .

Table 1: Biological Activity Data of this compound Derivatives

Compound NameROMK IC50 (µM)hERG IC50 (µM)Selectivity Ratio
Compound A0.014>50>18
Compound B0.042>50>12
Compound C0.020>50>15

This table summarizes the potency and selectivity of various derivatives against ROMK and hERG channels, emphasizing the potential therapeutic applications of these compounds.

Properties

IUPAC Name

potassium;(3-chloro-4-cyanophenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BClF3N.K/c9-7-3-6(8(10,11)12)2-1-5(7)4-13;/h1-3H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDAJQHAUHPUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1)C#N)Cl)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BClF3KN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.